pentyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine
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Overview
Description
Pentyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine is a chemical compound with the molecular formula C11H19ClF3N3 It is characterized by the presence of a pentyl group attached to a pyrazole ring, which is further substituted with a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine typically involves the reaction of 1-(2,2,2-trifluoroethyl)-1H-pyrazole with pentylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. The purification of the final product is typically achieved through techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
Pentyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Pentyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of pentyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2,2,2-Trifluoroethylamine: A related compound with similar structural features but different functional groups.
Methyl(2,2,2-trifluoroethyl)amine: Another compound with a trifluoroethyl group, used in different applications.
Uniqueness
Pentyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine is unique due to its specific combination of a pentyl group and a trifluoroethyl-substituted pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H18F3N3 |
---|---|
Molecular Weight |
249.28 g/mol |
IUPAC Name |
N-[[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]pentan-1-amine |
InChI |
InChI=1S/C11H18F3N3/c1-2-3-4-6-15-8-10-5-7-16-17(10)9-11(12,13)14/h5,7,15H,2-4,6,8-9H2,1H3 |
InChI Key |
JKMZHSFFALKGBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=CC=NN1CC(F)(F)F |
Origin of Product |
United States |
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